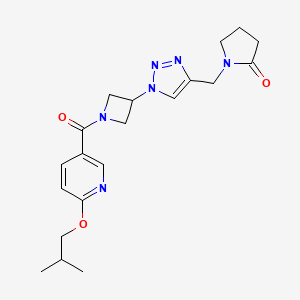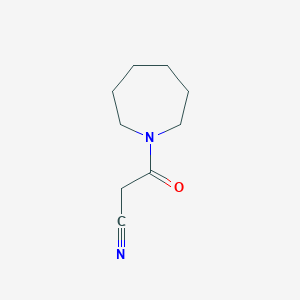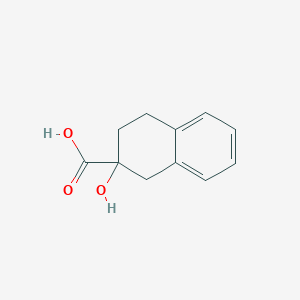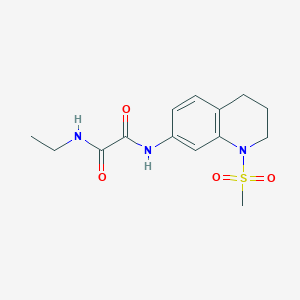
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane” is a chemical compound with the molecular formula C11H16N2OS . It has a molecular weight of 224.32 . The compound is part of the azepane and thiazole families of organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane” consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.150±0.06 g/cm3 and a predicted boiling point of 370.3±15.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Antimicrobial Agents
One of the prominent applications of 1,3,4-thiadiazole derivatives, which include compounds like 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane, is their use as potent antimicrobial agents. These compounds have been synthesized and evaluated against various bacterial strains, showing significant inhibitory effects . Their structure allows them to interact with bacterial cell components, disrupting their function and leading to the bacteria’s death.
Antibacterial Activity
These derivatives also exhibit notable antibacterial activity. Studies have shown that they can effectively inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus hominis. The presence of the N–C–S– moiety in their structure is believed to contribute to this activity .
Antimycobacterial Activity
In the fight against tuberculosis, 1,3,4-thiadiazole derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Some compounds have shown inhibitory activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like ethambutol and ciprofloxacin .
Anticancer Activity
The anticancer potential of these compounds has been explored, particularly against liver carcinoma cell lines such as HepG2. By interfering with the proliferation of cancer cells, these derivatives hold promise for the development of new anticancer therapies .
Antimicrobial Potential of Hydrazide–Hydrazones
Hydrazide–hydrazones are another class of compounds related to 1,3,4-thiadiazole derivatives. They have been synthesized with the aim of obtaining substances with significant antimicrobial activity. This highlights the versatility of the core structure in generating various biologically active molecules .
DNA Interaction Studies
The interaction of these derivatives with DNA has been a subject of interest. Studies involving calf thymus-DNA (CT-DNA) have been conducted to understand the mechanism of interaction, which is crucial for designing drugs that can target genetic material in pathogens or cancer cells .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various enzymes and receptors in the biological system . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as solubility and chemical stability may play a role .
Propiedades
IUPAC Name |
(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSJIQSXTAJDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)




![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)




![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)
